tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 1240782-81-3) is a bicyclic amine derivative with a rigid [2.2.2]octane scaffold. It features two nitrogen atoms in a 2,5-diazabicyclo configuration and a tert-butyl carboxylate protecting group. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of sigma receptor ligands and other bioactive molecules. Its stereochemistry (1R,4R) is critical for enantioselective interactions in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Purity | ≥95% (commercial suppliers) |
| Storage | Room temperature, dry conditions |
| Key Applications | Drug impurity reference standards, sigma receptor ligand synthesis |
Properties
IUPAC Name |
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOMFQUEUBEBG-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147512 | |
| Record name | rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-66-3 | |
| Record name | rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate has been investigated for its pharmacological properties. Its structural features contribute to its activity as a potential drug candidate.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the bicyclic structure can enhance its selectivity and potency against specific tumor types .
- Neurological Applications : The compound is being explored for its effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions like Alzheimer's disease .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its unique bicyclic structure and functional groups.
- Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex organic molecules. It has been employed in reactions involving microwave-assisted synthesis, which enhances reaction rates and yields .
- Reagent in Reactions : This compound acts as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its reactivity can be tuned by modifying the substituents on the bicyclic structure .
Coordination Chemistry
In coordination chemistry, this compound functions as a ligand.
- Metal Complex Formation : The compound can form stable complexes with transition metals, making it useful in catalysis and material science applications. These metal complexes are studied for their catalytic properties in organic transformations .
- Applications in Catalysis : The metal complexes derived from this compound have shown promise in facilitating various catalytic reactions, including oxidation and reduction processes . Their efficiency and selectivity make them valuable in industrial applications.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of modified derivatives of this compound revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The research highlighted the importance of structural optimization for enhancing therapeutic efficacy .
Case Study 2: Synthesis of Complex Organic Molecules
In a series of experiments using microwave-assisted synthesis, researchers successfully synthesized complex organic compounds from this compound with high yields and purity levels. This method demonstrated significant advantages over traditional synthesis techniques by reducing reaction times and improving product quality .
Mechanism of Action
The mechanism by which tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, inhibiting or modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
- tert-Butyl (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2): Smaller bicyclic system ([2.2.1] vs. Demonstrated utility in synthesizing constrained peptidomimetics .
Bicyclo[4.2.0]octane Derivatives
- tert-Butyl 2,5-Diazabicyclo[4.2.0]octane-2-carboxylate (CAS: 2648861-36-1):
Stereoisomeric Analogues
- tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5):
Functionalized Derivatives
Substituted Diazabicyclo Compounds
- tert-Butyl (4R)-5-(6-Nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate :
- tert-Butyl 5-(Cyclohexylmethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate :
- Cyclohexylmethyl substituent improves σ1 receptor affinity by 30-fold compared to unsubstituted analogues .
Biological Activity
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, also known by its CAS number 1240782-81-3, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure that contributes to its unique chemical properties and potential biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling pathways.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
-
Antimicrobial Activity :
- A study demonstrated that derivatives of diazabicyclo compounds exhibit significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Compound MIC (μg/mL) against E. coli MIC (μg/mL) against S. aureus This compound 10 20 - Cytotoxicity :
- Neuroprotective Effects :
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of diazabicyclo compounds revealed that this compound showed significant inhibition against E. coli, with an MIC of 10 μg/mL .
- Cytotoxicity Assessment : In a study examining various diazabicyclo derivatives for anticancer activity, the compound was found to induce apoptosis in human cancer cell lines through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are common synthetic routes for tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, and how can reaction conditions be optimized for stereochemical purity?
- Methodological Answer : The synthesis typically involves Boc-protection of a diazabicyclo precursor followed by cyclization. For example, analogous compounds are synthesized via nucleophilic substitution or lactonization under acidic conditions to favor stereochemical control . Key optimizations include:
- Temperature control (e.g., 0–25°C) to minimize epimerization.
- Use of chiral auxiliaries or enantiopure starting materials to retain configuration .
- Monitoring reaction progress via (e.g., δ 1.33 ppm for tert-butyl groups) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- (600 MHz, DMSO-): Key signals include tert-butyl protons (δ 1.33 ppm, d, ) and bicyclic backbone protons (δ 3.15–4.83 ppm) .
- Mass Spectrometry : Exact mass () should match 227.26 g/mol, with fragmentation patterns confirming the bicyclic structure .
- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm) and N-H bending (~1500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in diastereomer ratios obtained from different synthetic protocols?
- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., cis/trans isomerization). To address this:
- Employ acidic conditions to induce lactonization of cis-isomers, enabling separation via crystallization or chromatography .
- Validate purity using integration (e.g., δ 7.16–8.16 ppm for aromatic protons in nitro-pyridine derivatives) .
- Cross-validate with HPLC (C18 column, acetonitrile/water gradient) to quantify diastereomeric excess .
Q. What methodological considerations are critical when employing X-ray crystallography to confirm the absolute configuration of this compound?
- Methodological Answer :
- Use SHELX software for structure refinement, prioritizing high-resolution data () to reduce Flack parameter uncertainty .
- Validate the (1R,4R) configuration via anomalous dispersion effects in Mo-Kα radiation () .
- Ensure crystal quality (size ≥ 0.4 mm) and low thermal displacement parameters () for reliable bond-length analysis .
Q. How does the bicyclic framework influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
- Methodological Answer :
- The rigid bicyclo[2.2.2]octane system restricts conformational flexibility, favoring axial attack in nucleophilic substitutions.
- Ring-opening under acidic conditions proceeds via lactone intermediate formation (e.g., tert-butyl-3-oxo-2-oxa-5-azabicyclo derivatives) .
- Monitor reactivity using (e.g., carbonyl carbons at δ 165–175 ppm) to track lactonization .
Q. What advanced chromatographic strategies can separate this compound from structurally similar byproducts?
- Methodological Answer :
- Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to resolve enantiomers .
- For diastereomers, employ reverse-phase chromatography (C18, 0.1% TFA in mobile phase) to exploit differential hydrogen-bonding .
- Validate separations via mass spectrometry (ESI+) to confirm molecular ion peaks .
Q. How can researchers validate the integrity of the diazabicyclo[2.2.2]octane system under varying pH conditions?
- Methodological Answer :
- Conduct stability studies (pH 1–12, 25°C):
- Acidic conditions (pH < 3): Monitor lactone formation via (δ 5.2–5.5 ppm for lactone protons) .
- Basic conditions (pH > 10): Assess Boc-deprotection via loss of tert-butyl signals in NMR .
- Use DFT calculations (B3LYP/6-31G*) to predict hydrolysis pathways and compare with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
